molecular formula C13H12N2O2S B11631325 4-methyl-N'-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide

4-methyl-N'-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No.: B11631325
M. Wt: 260.31 g/mol
InChI Key: NRSOGUSQGSRUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the condensation of 4-methylphenylamine with thiophene-2-carboxaldehyde under specific conditions to form the Schiff base. This reaction is often carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the thiophene ring system is known to enhance the biological activity of many pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the development of organic semiconductors and materials for electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

What sets (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE apart from similar compounds is its specific structural configuration, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] thiophene-2-carboxylate

InChI

InChI=1S/C13H12N2O2S/c1-9-4-6-10(7-5-9)12(14)15-17-13(16)11-3-2-8-18-11/h2-8H,1H3,(H2,14,15)

InChI Key

NRSOGUSQGSRUCP-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CS2)/N

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CS2)N

Origin of Product

United States

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